6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
Description
This compound belongs to the 4-aminoquinoline class, characterized by a quinoline core with:
- Fluorine at position 6 (electron-withdrawing, enhancing metabolic stability and binding interactions).
- 3-(Methylthio)phenyl group at position 4 (sulfur-containing substituent influencing lipophilicity and redox stability).
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNTCDSHJTNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidin-1-ylcarbonyl Group: This step can be achieved through an amide coupling reaction using piperidine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Introduction of the 3-(methylthio)phenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the quinoline derivative reacts with 3-(methylthio)aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the piperidin-1-ylcarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be used to study the interaction of quinoline derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom and the quinoline core are crucial for binding to the active sites of enzymes or receptors. The piperidin-1-ylcarbonyl group enhances the compound’s ability to penetrate cell membranes, while the 3-(methylthio)phenyl group can interact with hydrophobic pockets in the target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Position 3 Modifications: The piperidinyl carbonyl in the target and 1358054-75-7 may enhance hinge-region binding in kinases compared to nitro (NQ15) or hydrogen-free groups .
Position 4 Substituents :
- 3-(Methylthio)phenyl (target) offers moderate lipophilicity (logP ~3.5 estimated) compared to difluoromethylphenyl (logP ~2.8) and trifluoromethylphenyl (logP ~3.0). Sulfur may also participate in hydrophobic interactions or metabolic oxidation .
- Chlorophenyl () and ethoxyphenyl (NQ15) substituents highlight the trade-off between halogen-driven hydrophobicity and ether-driven solubility .
- Position 6 Substituents: Fluoro (target) vs. Trifluoromethyl () enhances metabolic stability and bioavailability, commonly used as a bioisostere for methyl or ethyl groups .
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula, which is critical for understanding its interactions within biological systems. The structure consists of a quinoline core substituted with a fluorine atom, a methylthio group, and a piperidine moiety. The presence of these functional groups is believed to play a significant role in its biological activity.
Molecular Structure
| Component | Description |
|---|---|
| Fluoro Group | Enhances lipophilicity and binding affinity. |
| Methylthio Group | May contribute to metabolic stability and selectivity. |
| Piperidine Ring | Often associated with neuroactive properties. |
Antitumor Activity
Recent studies have indicated that compounds similar to 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine exhibit significant antitumor activity. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of this class of compounds against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent antitumor effects.
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Similar quinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In an experimental setup, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Effects
Inflammation-related pathways are crucial targets for many therapeutic agents. Compounds within this chemical class have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
The anti-inflammatory activity is thought to be mediated through:
- Inhibition of NF-kB signaling
- Reduction of TNF-alpha and IL-6 levels
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the structure can significantly influence efficacy and selectivity.
Key Findings in SAR Studies
- Fluorine Substitution : Enhances binding affinity to target proteins.
- Methylthio Group : Increases metabolic stability.
- Piperidine Moiety : Contributes to neuroactive properties.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of quinoline derivatives typically involves multi-step protocols. For example, intermediates like 7-chloro-N-(4-fluoro-3-substituted phenyl)quinolin-4-amine analogs are synthesized via reductive amination using NaHB(OAc) in methanol, followed by purification via column chromatography (10% MeOH in DCM) to achieve yields of 20–42% . Piperidine-containing moieties (e.g., piperidin-1-ylmethyl groups) are introduced via nucleophilic substitution with amines. To optimize yields, stoichiometric ratios (e.g., 3:1 molar excess of amine) and extended reaction times (12–24 hours) are critical.
Q. How can column chromatography conditions be tailored to purify intermediates with high hydrophobicity?
- Methodological Answer : Hydrophobic intermediates (e.g., methylthio-substituted quinolines) require gradient elution with DCM:MeOH (95:5 to 85:15) to improve resolution. Pre-adsorption of crude mixtures onto silica gel and stepwise elution reduce tailing. For compounds with polar functional groups (e.g., piperidinylcarbonyl), adding 0.1% NHOH to the mobile phase minimizes secondary interactions .
Q. What analytical techniques are essential for confirming the structural integrity of the compound?
- Methodological Answer :
- 1H/13C NMR : Key for verifying substituent positions. For example, the methylthio group’s singlet appears at δ 2.36 ppm, while the quinoline H-2 proton resonates at δ 8.23 ppm (d, J = 7.2 Hz) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for CHClFNO: 423.1270; observed: 423.1272) .
- Elemental Analysis : Ensures purity (e.g., C, H, N % within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the methylthio group’s role in biological activity?
- Methodological Answer :
- Synthesize analogs replacing the methylthio group with sulfone, sulfoxide, or hydrogen.
- Compare activity in assays (e.g., kinase inhibition or antibacterial models). For example, replacing methylthio with morpholinopropoxy in quinazoline analogs reduced IC values by 50%, highlighting steric and electronic effects .
- Use molecular docking to assess binding interactions with targets (e.g., PI3Kδ or NOD1/2 pathways) .
Q. How can discrepancies in biological activity data across assays be resolved?
- Methodological Answer :
- Assay Variability : Test the compound in parallel assays (e.g., cell-free kinase vs. whole-blood assays). GSK583, a RIP2 inhibitor, showed 16 nM IC in human whole blood but lower potency in recombinant assays due to protein binding .
- Metabolite Interference : Use LC-MS to identify active metabolites. For example, methylthio-to-sulfoxide oxidation may enhance or reduce activity .
- Species-Specific Effects : Cross-validate in rodent vs. human primary cells .
Q. What in vivo models are suitable for evaluating the compound’s efficacy in autoimmune or inflammatory diseases?
- Methodological Answer :
- Rodent Colitis Models : Administer the compound orally (10–30 mg/kg) and measure cytokine levels (IL-6, TNF-α) in colon tissue .
- PI3Kδ-Driven Inflammation : Use LPS-challenged mice to assess reduction in neutrophil infiltration (AMG319 showed efficacy at 1 mg/kg) .
- Pharmacokinetics : Monitor plasma half-life and brain penetration if targeting CNS-linked pathways .
Q. How can solubility and bioavailability challenges be addressed for this hydrophobic compound?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine or quinoline nitrogen.
- Nanoparticle Formulation : Use PEGylated liposomes to enhance aqueous solubility (tested for similar quinolines with logP > 4) .
- Co-Solvent Systems : Optimize DMSO:PBS (1:4) or cyclodextrin complexes for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
